molecular formula C16H28ClN B2524128 1-({tricyclo[4.3.1.1?,?]undecan-1-yl}methyl)pyrrolidine hydrochloride CAS No. 1215759-06-0

1-({tricyclo[4.3.1.1?,?]undecan-1-yl}methyl)pyrrolidine hydrochloride

Cat. No.: B2524128
CAS No.: 1215759-06-0
M. Wt: 269.86
InChI Key: AUQNPQHPSAXCDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-({tricyclo[4311?,?]undecan-1-yl}methyl)pyrrolidine hydrochloride is a complex organic compound with a unique tricyclic structureThe compound’s molecular formula is C15H25N, and it has a molecular weight of 219.3657 g/mol .

Scientific Research Applications

1-({tricyclo[4.3.1.1?,?]undecan-1-yl}methyl)pyrrolidine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for certain medical conditions.

    Industry: The compound is used in the development of new materials and chemical processes.

Preparation Methods

The synthesis of 1-({tricyclo[4.3.1.1?,?]undecan-1-yl}methyl)pyrrolidine hydrochloride involves several steps. One common method includes the reaction of tricyclo[4.3.1.1?,?]undecane with pyrrolidine under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and purity .

Chemical Reactions Analysis

1-({tricyclo[4.3.1.1?,?]undecan-1-yl}methyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring is substituted with other functional groups.

    Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free base form of the compound.

Mechanism of Action

The mechanism of action of 1-({tricyclo[4.3.1.1?,?]undecan-1-yl}methyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may influence neurotransmitter systems and cellular signaling pathways .

Comparison with Similar Compounds

1-({tricyclo[4.3.1.1?,?]undecan-1-yl}methyl)pyrrolidine hydrochloride can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of 1-({tricyclo[431

Properties

IUPAC Name

1-(1-tricyclo[4.3.1.13,8]undecanylmethyl)pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N.ClH/c1-2-6-17(5-1)12-16-9-13-3-4-14(10-16)8-15(7-13)11-16;/h13-15H,1-12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUQNPQHPSAXCDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC23CC4CCC(C2)CC(C4)C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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